![molecular formula C18H15N3O2S3 B2959604 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 941907-57-9](/img/structure/B2959604.png)

2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

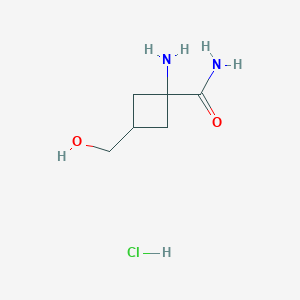

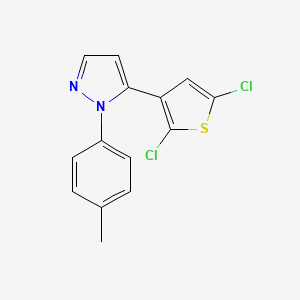

Description

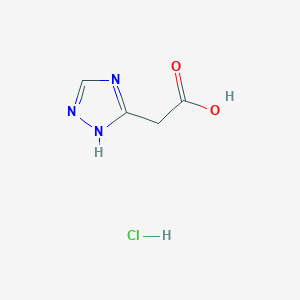

The compound “2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a thioether linkage, a bis(thiazole) moiety, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole rings would likely contribute to the rigidity of the molecule, while the methoxyphenyl group could potentially participate in pi-pi stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The thiazole rings might be susceptible to electrophilic aromatic substitution, while the thioether linkage could potentially be oxidized . The acetamide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl group might increase its lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique

Optoelectronic Applications

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes . They synthesized thiazole-containing monomers and investigated their conducting polymers' optical band gaps and kinetic properties, demonstrating their potential in optoelectronic applications (Camurlu & Guven, 2015).

Antitumor Activity

Research on benzothiazole derivatives by Yurttaş, Tay, and Demirayak (2015) focused on their antitumor activity. The study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor potential, identifying compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heterocyclic Compounds

Mahata et al. (2003) demonstrated the synthesis of five and six-membered heterocycles using a specific synthon, highlighting the compound's utility in efficiently creating heterocycles with potential for various applications (Mahata et al., 2003).

COX Inhibitory and Antimicrobial Activities

Ertas et al. (2022) synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives and investigated their COX inhibitory activities. Their findings suggest potential for developing new therapeutic agents targeting COX-2 enzyme, with implications for anti-inflammatory and analgesic treatments (Ertas et al., 2022).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing novel compounds with anti-inflammatory and analgesic properties. Their research contributes to the development of safer anti-inflammatory medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antifungal Activities

Tang et al. (2019) designed benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety and evaluated them for their antibacterial, antifungal, and antiviral activities, showing significant potential against various pathogens (Tang et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S3/c1-10-19-13-7-8-14-17(16(13)25-10)26-18(20-14)21-15(22)9-24-12-5-3-11(23-2)4-6-12/h3-8H,9H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLPATHJLIQGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CSC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)

![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)

![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)

![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)

![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)